

Application Notes and Protocols: The Role of Peroxynitric Acid in Atmospheric Chemistry Models

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Compound of Interest

Compound Name: Peroxynitric acid

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Application Notes

Introduction to Peroxynitric Acid (PNA)

Peroxynitric acid (HO_2NO_2), also known as PNA or pernitric acid, is a key atmospheric trace gas that serves as a temporary reservoir for both hydroperoxyl radicals (HO_2) and nitrogen dioxide (NO_2).^{[1][2][3]} These radical species are central to atmospheric chemistry, controlling the production of tropospheric ozone (O_3) and the overall oxidative capacity of the atmosphere.^{[4][5]} PNA's stability is highly dependent on temperature, making its role particularly significant in the colder regions of the upper troposphere and lower stratosphere.^{[1][6]} In atmospheric chemistry models, accurately representing PNA's lifecycle—its formation, transport, and loss—is crucial for correctly simulating radical budgets and ozone production rates.^{[7][8]}

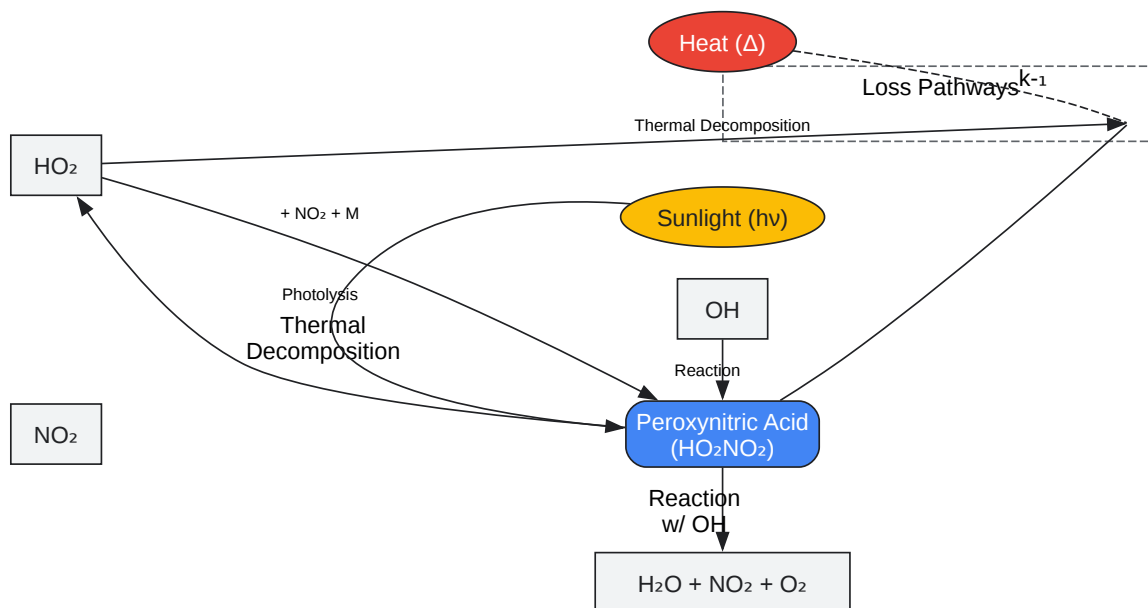
Core Chemical Pathways and Atmospheric Significance

The atmospheric chemistry of PNA is primarily governed by a reversible formation reaction and several competing loss pathways.

- **Formation:** The sole significant pathway for PNA formation in the atmosphere is the termolecular association reaction between the hydroperoxyl radical (HO_2) and nitrogen dioxide (NO_2).^{[1][2][3]}

- $\text{HO}_2 + \text{NO}_2 + \text{M} \rightleftharpoons \text{HO}_2\text{NO}_2 + \text{M}$
- Loss Mechanisms: PNA is removed from the atmosphere through three main processes:[\[2\]](#)[\[6\]](#)[\[9\]](#)
 - Thermal Decomposition: This is the reverse of the formation reaction and is highly temperature-dependent. At warmer temperatures, such as in the lower troposphere, this reaction is fast and PNA has a short lifetime, effectively re-releasing HO_2 and NO_2 radicals.[\[2\]](#)[\[9\]](#)[\[10\]](#)
 - Photolysis: PNA can be broken down by solar radiation (photolysis) in both the UV and visible/near-IR regions of the spectrum, yielding various products.[\[2\]](#)[\[6\]](#)[\[10\]](#)
 - Reaction with Hydroxyl Radical (OH): The reaction with OH is another important sink for PNA, producing water, NO_2 , and O_2 .[\[2\]](#)[\[11\]](#)

The balance between these formation and loss processes determines the atmospheric concentration and lifetime of PNA, and thus its effectiveness as a radical reservoir.[\[10\]](#)



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Caption: Key chemical pathways for **peroxyxynitric acid** (PNA) in the atmosphere.

Role as a Reservoir for HO_x and NO_x

In the cold upper troposphere and lower stratosphere, the thermal decomposition of PNA is slow, allowing it to persist for many hours or even days.^[9] This transforms PNA into a significant reservoir for HO_x (HO₂ + OH) and NO_x (NO + NO₂) radicals.^{[1][3]} By sequestering these radicals, PNA effectively reduces the local rate of ozone production. It can then be transported over long distances to regions where higher temperatures or different photochemical conditions lead to its decomposition, re-releasing the radicals far from their origin. This transport mechanism alters the spatial distribution of HO_x and NO_x, influencing air quality and atmospheric composition on regional and even global scales.^[1]

Impact on Ozone Formation

Tropospheric ozone is a secondary pollutant formed from the photochemical oxidation of volatile organic compounds (VOCs) in the presence of NO_x . The reaction of HO_2 with NO is a key step in one of the primary ozone production cycles. By sequestering both HO_2 and NO_2 (a precursor to NO), PNA modulates the rate of ozone formation.

- In high- NO_x environments: The formation of PNA competes with the ozone-producing reaction $\text{HO}_2 + \text{NO} \rightarrow \text{OH} + \text{NO}_2$. By removing HO_2 , PNA can suppress local ozone production. However, observations in some urban areas have shown that atmospheric models underpredict PNA concentrations at high NO_x levels.^{[3][4][12]} This discrepancy suggests that using measured PNA to constrain models can lead to a calculated ozone production rate that is faster than predicted by accepted photochemistry, pointing to potential gaps in our understanding of HO_x sources or sinks.^{[3][4]}
- In low- NO_x environments: PNA acts as a sink for NO_x , potentially limiting ozone production. Its subsequent transport and decomposition in other regions can then fuel ozone formation downwind.

Sensitivity tests using chemical box models indicate that PNA's lifetime, particularly with respect to deposition on surfaces like snow and ice, can have a non-negligible impact on ozone production rates, on the order of 10%.^{[1][7][13]}

Quantitative Data Summary

The following tables summarize key quantitative data for the inclusion of **peroxynitric acid** in atmospheric chemistry models.

Table 1: Key Reaction Rate Coefficients for **Peroxynitric Acid**

| Reaction | Rate Coefficient (k) | Temperature (K) | Pressure (Torr) | Notes | Reference(s) |
|--|--|-----------------|-----------------|---|--------------|
| Formation | | | | | |
| HO ₂ + NO ₂ + M → HO ₂ NO ₂ + M | Varies with T and P (falloff regime) | 218 - 350 | 10 - 100 | Rate is pressure and temperature dependent. See specialized evaluations (e.g., JPL, IUPAC) for full parameterization. | [1][14] |
| Loss | | | | | |
| HO ₂ NO ₂ + M → HO ₂ + NO ₂ + M | $k(T,P) = (8.8 \pm 2.6) \times 10^{-19} T^2 \exp(1130 \pm 20 / T) \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ | 331 - 350 | 25, 50 | The rate of thermal decomposition is strongly temperature-dependent. | [9][11][15] |
| HO ₂ NO ₂ + OH → H ₂ O + NO ₂ + O ₂ | $k(298 \text{ K}) = (3.4 \pm 1.0) \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ | 218 - 335 | 10 - 100 | The branching ratio to other products (e.g., HO ₂ + HNO ₃) is less than 10%. | [2][11] |

| HO₂NO₂ + hν → products | J-value dependent on actinic flux | N/A | N/A | Photolysis occurs in both UV and near-IR. Cross-sections and quantum yields are required for model input. [[2][6][10] |

Table 2: Atmospheric Lifetimes and Observed Mixing Ratios of **Peroxynitric Acid**

| Atmospheric Region | Typical Temperature (K) | Dominant Loss Process | Approximate Lifetime | Observed Mixing Ratios (pptv) | Reference(s) |
|---------------------------|-------------------------|--|----------------------|-------------------------------|--|
| Lower Troposphere (Urban) | 270 - 300 | Thermal Decomposition | Minutes to Hours | Up to 600 pptv (Mexico City) | [7] [9] [10] |
| Free Troposphere | 220 - 270 | Thermal Decomposition, Photolysis, OH Reaction | Hours to Days | Several hundred pptv | [1] [7] [10] |
| Polar Regions | < 250 | Photolysis, Deposition | Days to Weeks | Tens to >100 pptv | [1] [7] |

| Upper Troposphere / Lower Stratosphere | < 240 | Photolysis, OH Reaction | 10 - 20 hours |
Up to 20% of total NO_y budget | [\[7\]](#)[\[9\]](#) |

Experimental Protocols

Protocol 1: In Situ Measurement of Ambient Peroxynitric Acid via Chemical Ionization Mass Spectrometry (CIMS)

This protocol outlines the methodology for measuring atmospheric PNA using Iodide (I⁻) CIMS, a sensitive and selective technique.[\[1\]](#)[\[7\]](#)

1. Principle: Ambient air is drawn into an ion-molecule reaction region (flow tube). Iodide reagent ions (I⁻), generated from a Po-210 source reacting with CH₃I, selectively react with PNA to form a stable cluster ion, I(HO₂NO₂)⁻, at mass-to-charge ratio (m/z) 206. This cluster is then detected by a quadrupole mass spectrometer.

2. Methodology:

- Instrumentation: A CIMS instrument consisting of an ion source, a flow tube reactor, and a mass spectrometer is required.
- Reagent Ion Generation: A carrier gas (e.g., N₂) is passed over a permeation tube containing methyl iodide (CH₃I) and then through an alpha emitter (²¹⁰Po) ionizer to produce I⁻ ions.
- Sampling: Ambient air is drawn through an inlet and into the flow tube where it mixes with the I⁻ reagent ions under controlled pressure and temperature.
- Detection: The product ion I(HO₂NO₂)⁻ (m/z 206) and the reagent ion I⁻ (m/z 127) are monitored by the mass spectrometer. The PNA concentration is proportional to the ratio of the product ion signal to the reagent ion signal.
- Calibration:
 - A dynamic calibration source is used to generate a known concentration of PNA. This can be achieved by reacting a known quantity of HO₂ radicals with excess NO₂.^{[1][7]}
 - The HO₂ can be generated via photolysis of water vapor in the presence of a UV lamp.
 - The concentration of the generated PNA standard is independently verified using a total NO_y analyzer (e.g., Cavity Ring-Down Spectroscopy - CaRDS) by measuring the increase in NO_y upon thermal dissociation of PNA.^{[1][7]}
 - The CIMS instrument samples the standard, and a calibration factor is determined based on the instrument's response.
- Data Analysis: The raw ion counts are converted to mixing ratios using the determined calibration factor, accounting for background signals and instrument sensitivity.

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